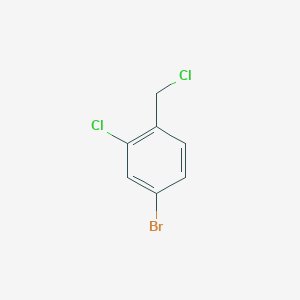

4-Bromo-2-chloro-1-(chloromethyl)benzene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-chloro-1-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZKGAPMRIIJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624957 | |

| Record name | 4-Bromo-2-chloro-1-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185315-49-5 | |

| Record name | 4-Bromo-2-chloro-1-(chloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185315-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-1-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chloro-1-(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Classification Within Halogenated Arenes

4-Bromo-2-chloro-1-(chloromethyl)benzene is a polysubstituted aromatic compound belonging to the broad class of halogenated arenes. More specifically, it can be categorized into several key subclasses that define its chemical reactivity and utility.

The core of the molecule is a benzene (B151609) ring, placing it within the family of aromatic hydrocarbons. The substituents on this ring dictate its more specific classifications. The presence of bromine and chlorine atoms directly attached to the aromatic ring makes it a dihaloarene. Furthermore, the chloromethyl group (-CH₂Cl) attached to the benzene ring classifies it as a benzyl (B1604629) halide. wisdomlib.org Benzyl halides are known for their utility in a variety of organic reactions, particularly as alkylating agents. wisdomlib.org

The specific arrangement of the substituents—a bromine atom at position 4, a chlorine atom at position 2, and a chloromethyl group at position 1—gives rise to its systematic IUPAC name. This precise substitution pattern is crucial, as it influences the electronic properties of the benzene ring and the reactivity of each functional group.

Table 1: Structural Classification of this compound

| Classification | Description |

| Aromatic Hydrocarbon | Contains a benzene ring. |

| Halogenated Arene | An aromatic hydrocarbon with one or more halogen substituents. |

| Dihaloarene | Specifically, an arene with two halogen atoms directly attached to the aromatic ring. |

| Benzyl Halide | Contains a halogen atom attached to the carbon atom of a methyl group that is bonded to an aromatic ring. |

| Polysubstituted Benzene | A benzene ring with multiple substituents. rsc.orgresearchgate.netlibretexts.orglibretexts.orgpressbooks.pub |

Significance in Synthetic Chemistry Research

The synthetic utility of 4-Bromo-2-chloro-1-(chloromethyl)benzene lies in the differential reactivity of its halogenated functional groups. The chloromethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. The bromine and chlorine atoms on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

A notable application of structurally related compounds is in the synthesis of pharmaceutical agents. For instance, the closely related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), serves as a key intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. This highlights the importance of the 4-bromo-2-chlorobenzyl moiety as a scaffold in medicinal chemistry.

While a direct synthesis of this compound is not extensively detailed in readily available literature, its preparation can be inferred from established organic synthesis methodologies. A plausible and common route would involve the free-radical chlorination of the methyl group of 4-bromo-2-chlorotoluene (B1273142). chemicalbook.com This type of reaction, known as benzylic halogenation, is typically initiated by UV light or a radical initiator and is a fundamental transformation in organic synthesis. numberanalytics.com

Table 2: Potential Synthetic Reactions Involving this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Substitution | NaCN, DMSO | 2-(4-Bromo-2-chlorophenyl)acetonitrile |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Substituted 4-bromo-2-chlorobiphenyl (B8774715) derivative |

| Williamson Ether Synthesis | Sodium alkoxide | 4-Bromo-2-chloro-1-(alkoxymethyl)benzene |

| Grignard Reagent Formation | Mg, dry ether | (4-Bromo-2-chlorobenzyl)magnesium chloride |

Synthetic Utility and Applications in Organic Synthesis

Building Block in Complex Molecule Synthesis

The strategic placement of three distinct reactive sites on 4-Bromo-2-chloro-1-(chloromethyl)benzene makes it an exceptionally valuable precursor for the synthesis of intricate organic molecules. The differential reactivity of the chloromethyl group, the aryl bromide, and the aryl chloride allows for a stepwise and controlled introduction of various functionalities.

The structural motif of this compound is integral to the synthesis of advanced intermediates for the pharmaceutical industry. A notable example is its connection to the synthesis of Dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. While not the direct precursor, the closely related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), is a key intermediate in the synthesis of Dapagliflozin. shlzpharma.comgoogle.com The synthesis of this intermediate often starts from 5-bromo-2-chlorobenzoic acid, which is then converted to the corresponding benzoyl chloride. google.com This undergoes a Friedel-Crafts reaction with phenetole, followed by reduction to yield the 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene core. google.com This highlights the significance of the 4-bromo-2-chloro-benzyl moiety as a crucial component in the construction of this important therapeutic agent. The (chloromethyl) group on the title compound provides a direct handle for similar synthetic transformations, underscoring its potential as a precursor to a wide range of pharmacologically active molecules.

The versatility of this structural unit is further emphasized by its classification as a versatile building block for the synthesis of novel compounds in pharmaceutical research and development. shlzpharma.com Pharmaceutical intermediates, such as this compound, are fundamental in the efficient and cost-effective synthesis of Active Pharmaceutical Ingredients (APIs). pharmaoffer.com They provide a well-defined starting point for the construction of complex molecules, allowing for precise control over the synthetic route and the quality of the final product. pharmaoffer.com

The synthesis of polyfunctionalized aromatic systems is a cornerstone of modern organic chemistry, with applications ranging from materials science to medicinal chemistry. This compound is an ideal starting material for this purpose due to its orthogonally reactive functional groups. The term "orthogonal" refers to the ability to react one functional group in the presence of others, which can then be reacted in subsequent steps under different conditions.

The synthetic strategy for creating polyfunctionalized aromatic systems from this starting material would typically involve a stepwise modification of its three reactive sites. For instance, the chloromethyl group can undergo nucleophilic substitution with a variety of nucleophiles, such as alcohols, amines, or thiols, to introduce new functional groups. The bromo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, which allow for the formation of carbon-carbon or carbon-heteroatom bonds. The chloro group, being less reactive in such cross-coupling reactions, can either be retained in the final product or be subjected to reaction under more forcing conditions. This differential reactivity allows for a high degree of control over the final structure of the polyfunctionalized aromatic system.

The following table illustrates a hypothetical reaction sequence for the synthesis of a polyfunctionalized aromatic system starting from this compound:

| Step | Reaction Type | Reagents and Conditions | Functional Group Modified | Intermediate Product |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | NaOCH3, CH3OH | -CH2Cl | 4-Bromo-2-chloro-1-(methoxymethyl)benzene |

| 2 | Suzuki Coupling | Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene (B28343)/H2O | -Br | 4'-Methoxy-[1,1'-biphenyl]-3-chloro-4-methylbenzene |

| 3 | Buchwald-Hartwig Amination | Aniline, Pd2(dba)3, Xantphos, Cs2CO3, Toluene | -Cl | N-Phenyl-4'-methoxy-[1,1'-biphenyl]-3-amino-4-methylbenzene |

Functional Group Introduction Strategies

The introduction of new functional groups is a fundamental aspect of organic synthesis, and this compound offers multiple avenues for such transformations. chemicalbook.com The chloromethyl group is a benzylic halide and is therefore highly susceptible to SN2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of ethers, esters, amines, amides, and other functional groups at the benzylic position.

Furthermore, the bromo and chloro substituents on the aromatic ring can be replaced or modified through various reactions. The bromo group is a versatile handle for the introduction of new substituents via transition metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid would introduce a new aryl group, leading to the formation of a biphenyl (B1667301) derivative. A Sonogashira coupling with a terminal alkyne would introduce an alkynyl group. The chloro group, being less reactive, can also participate in cross-coupling reactions, typically under more vigorous conditions or with specialized catalyst systems.

Electrophilic aromatic substitution reactions on the benzene (B151609) ring are also possible, although the existing electron-withdrawing halogen substituents will deactivate the ring towards this type of reaction. The directing effects of the bromo and chloro groups would need to be considered to predict the regioselectivity of any further substitution.

Derivatization for Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large libraries of related compounds. This compound is an excellent scaffold for the construction of such libraries. Its trifunctional nature allows for the creation of a three-dimensional grid of compounds by reacting each of the three functional groups with a different set of building blocks.

For example, a library of compounds could be generated by first reacting the chloromethyl group with a set of diverse alcohols to create a library of ethers. Each of these ethers could then be subjected to a Suzuki coupling reaction with a library of different boronic acids to introduce a second point of diversity at the position of the bromo group. Finally, the chloro group could be functionalized, for example, through a nucleophilic aromatic substitution or another cross-coupling reaction, with a third set of building blocks. This approach would lead to the exponential growth of the library size with each synthetic step, allowing for the efficient exploration of a large chemical space.

The following table outlines a possible scheme for the generation of a combinatorial library based on this compound:

| Diversity Point | Functional Group | Reaction Type | Example Building Blocks |

|---|---|---|---|

| R1 | -CH2Cl | Nucleophilic Substitution | Library of alcohols (R1-OH), amines (R1-NH2), or thiols (R1-SH) |

| R2 | -Br | Suzuki Coupling | Library of boronic acids (R2-B(OH)2) |

| R3 | -Cl | Buchwald-Hartwig Amination | Library of primary or secondary amines (R3-NHR') |

Derivatives and Analogs of 4 Bromo 2 Chloro 1 Chloromethyl Benzene

Modifications of the Chloromethyl Group

The benzylic chloride in 4-bromo-2-chloro-1-(chloromethyl)benzene is a reactive site amenable to nucleophilic substitution, oxidation, and reduction reactions.

Conversion to Alcohols, Amines, and Thioethers

The chloromethyl group can be readily converted into other functional groups through nucleophilic substitution reactions. For instance, hydrolysis of the chloromethyl group leads to the formation of the corresponding alcohol, (4-bromo-2-chlorophenyl)methanol (B599020). This transformation can be achieved by reacting this compound with hydroxide ions.

Similarly, reaction with ammonia or primary amines results in the formation of benzylic amines. The reaction with ammonia would yield (4-bromo-2-chlorophenyl)methanamine, while reactions with N-substituted amines can also be performed.

Thioethers can be synthesized by the reaction of this compound with thiols. This reaction proceeds via a nucleophilic attack of the thiolate anion on the benzylic carbon, displacing the chloride.

| Reactant | Product | Reaction Type |

|---|---|---|

| Hydroxide ion (e.g., NaOH) | (4-Bromo-2-chlorophenyl)methanol | Nucleophilic Substitution (Hydrolysis) |

| Ammonia (NH3) | (4-Bromo-2-chlorophenyl)methanamine | Nucleophilic Substitution (Amination) |

| Thiol (R-SH) | 4-Bromo-2-chlorobenzyl thioether | Nucleophilic Substitution |

Oxidation Products, including Aldehydes and Carboxylic Acids

Oxidation of the chloromethyl group can yield either the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent used. The oxidation of benzylic halides to aldehydes is a well-established transformation in organic synthesis. asianpubs.orgrjpn.org Various reagents can be employed, such as pyridine N-oxide in the presence of silver oxide, or potassium nitrate with a phase-transfer catalyst. nih.govtandfonline.com These methods offer pathways to synthesize 4-bromo-2-chlorobenzaldehyde (B143073) from this compound.

Further oxidation leads to the formation of 4-bromo-2-chlorobenzoic acid. Stronger oxidizing agents or more vigorous reaction conditions are typically required for this conversion. masterorganicchemistry.com For example, benzyl (B1604629) chlorides can be directly oxidized to the corresponding benzoic acids using 30% hydrogen peroxide with a sodium tungstate catalyst and a phase-transfer agent. organic-chemistry.org Another approach involves oxidation in the presence of soil and water under UV irradiation, suggesting an environmental transformation pathway. scirp.org

| Product | Oxidizing Agent Examples | Reference |

|---|---|---|

| 4-Bromo-2-chlorobenzaldehyde | Pyridine N-oxide/Ag2O, KNO3/PTC, 1-Butyl-3-methyl imidazolium periodate | asianpubs.orgnih.govtandfonline.com |

| 4-Bromo-2-chlorobenzoic acid | H2O2/Na2WO4/PTC, KMnO4 | masterorganicchemistry.comorganic-chemistry.org |

Reduction Products, including Methyl Derivatives

The chloromethyl group can be reduced to a methyl group, yielding 4-bromo-2-chloro-1-methylbenzene. This transformation is a type of hydrogenolysis, where the carbon-chlorine bond is cleaved and replaced by a carbon-hydrogen bond. Catalytic hydrogenation is a common method for the reduction of benzylic halides. stackexchange.com This reaction is often carried out using hydrogen gas and a palladium catalyst, such as palladium on carbon (Pd/C). nacatsoc.org Rhodium-based catalysts have also been shown to be effective for the hydrodechlorination of benzyl chloride. nih.govcsic.es

Modifications of Ring Halogen Substituents

The bromine and chlorine atoms on the aromatic ring can be replaced to synthesize fluorinated and iodinated analogs of this compound.

Synthesis of Fluorinated Analogs

The synthesis of fluorinated analogs can be approached through halogen exchange reactions, where a bromine or chlorine atom is replaced by fluorine. These reactions often require specific catalysts and conditions. For instance, the conversion of chloro- or bromo-substituted aromatic compounds to their fluorinated counterparts can be achieved using alkali metal fluorides like potassium fluoride, sometimes in the presence of catalysts such as quaternary ammonium salts or crown ethers. google.com While direct fluorination of this compound is not widely reported, the synthesis of related compounds like 4-bromo-2-chloro-1-fluorobenzene and 1-bromo-4-chloro-2-fluorobenzene indicates the feasibility of introducing fluorine onto this substituted benzene (B151609) ring system. chemicalbook.comchemimpex.comchemscene.comchemicalbook.com

Synthesis of Methoxy-Substituted Analogs

The introduction of a methoxy group onto the benzene ring of this compound can significantly influence its reactivity and properties. The synthesis of such methoxy-substituted analogs can be achieved through various synthetic routes, often involving the corresponding methoxy-substituted benzyl alcohols as key intermediates.

A general and widely applicable method for the synthesis of benzyl chlorides from benzyl alcohols involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl) in a suitable solvent. For instance, the synthesis of 3-methoxybenzyl chloride can be accomplished by treating 3-methoxybenzyl alcohol with thionyl chloride in dichloromethane. chemicalbook.com Similarly, 4-methoxybenzyl chloride can be prepared by reacting p-methoxybenzyl alcohol with thionyl chloride in chloroform. Another approach involves the reaction of anisole with paraformaldehyde and gaseous hydrogen chloride in benzene to yield 4-methoxybenzyl chloride. prepchem.com

These methodologies can be adapted for the synthesis of methoxy-substituted analogs of this compound. The reaction is sensitive to the number and position of substituents on the aromatic ring. For example, benzyl alcohols substituted with one or two methoxy groups readily undergo conversion to their corresponding benzyl chlorides. acgpubs.org

A plausible synthetic pathway to a methoxy-substituted analog would involve the initial synthesis of the corresponding methoxy-substituted 4-bromo-2-chlorotoluene (B1273142), followed by the chlorination of the methyl group.

| Starting Material | Reagent(s) | Product |

| 3-Methoxybenzyl alcohol | Thionyl chloride, Triethylamine (B128534), Dichloromethane | 3-Methoxybenzyl chloride |

| p-Methoxybenzyl alcohol | Thionyl chloride, Chloroform | 4-Methoxybenzyl chloride |

| Anisole | Paraformaldehyde, Hydrogen chloride, Benzene | 4-Methoxybenzyl chloride |

Isomeric Derivatives, e.g., 4-Bromo-1-chloro-2-(chloromethyl)benzene

Isomers of this compound, such as 4-bromo-1-chloro-2-(chloromethyl)benzene, are compounds that share the same molecular formula but differ in the arrangement of atoms on the benzene ring. These structural differences can lead to distinct physical and chemical properties. 4-Bromo-1-chloro-2-(chloromethyl)benzene is a known chemical intermediate.

The synthesis of 4-bromo-1-chloro-2-(chloromethyl)benzene would likely proceed through the free-radical chlorination of its precursor, 4-bromo-1-chloro-2-methylbenzene (also known as 4-bromo-1-chlorotoluene). This type of reaction, often initiated by ultraviolet (UV) light, involves the substitution of a hydrogen atom on the methyl group with a chlorine atom. quora.comlibretexts.org The reaction proceeds via a free radical chain mechanism, which includes initiation, propagation, and termination steps. libretexts.org

The synthesis of the precursor, 4-bromo-2-chlorotoluene, has been reported from 4-bromo-2-nitrotoluene. sigmaaldrich.com This multi-step process involves the reduction of the nitro group to an amino group, followed by a Sandmeyer reaction to replace the amino group with a chlorine atom. semanticscholar.org Specifically, 5-bromo-2-methylaniline, obtained from the reduction of 4-bromo-2-nitrotoluene, undergoes diazotization followed by reaction with cuprous chloride to yield 4-bromo-2-chlorotoluene. semanticscholar.org

The chlorination of substituted toluenes can be influenced by the nature and position of the substituents on the aromatic ring. rsc.org The free radical halogenation of toluene (B28343) and its derivatives is a well-established method for the synthesis of benzyl halides. mdpi.comstackexchange.com

| Precursor | Reaction Type | Product |

| 4-Bromo-1-chloro-2-methylbenzene | Free-radical chlorination | 4-Bromo-1-chloro-2-(chloromethyl)benzene |

| 4-Bromo-2-nitrotoluene | Reduction, Diazotization, Sandmeyer reaction | 4-Bromo-2-chlorotoluene |

Formation of Related Arylmethyl Halides

The synthesis of arylmethyl halides related to this compound often involves multi-step synthetic sequences starting from appropriately substituted aromatic carboxylic acids or other precursors. A notable example is the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469), an intermediate in the synthesis of the pharmaceutical compound dapagliflozin. google.comgoogle.com

The synthesis of this related arylmethyl halide begins with 5-bromo-2-chlorobenzoic acid. google.comgoogle.com This starting material is first converted to its corresponding acyl chloride, for example, by reaction with oxalyl chloride or thionyl chloride. google.com The resulting 5-bromo-2-chlorobenzoyl chloride then undergoes a Friedel-Crafts acylation reaction with phenetole (ethoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride, to form (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. google.com Subsequent reduction of the ketone functionality yields the desired 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. google.comgoogle.com

This synthetic strategy highlights a versatile approach to constructing complex arylmethyl halides from readily available starting materials. The key steps involve the formation of a carbon-carbon bond via Friedel-Crafts acylation followed by the reduction of a carbonyl group to a methylene group.

| Starting Material | Key Intermediates | Product |

| 5-Bromo-2-chlorobenzoic acid | 5-Bromo-2-chlorobenzoyl chloride, (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene |

Spectroscopic Data for this compound Currently Unavailable in Public Scientific Databases

A comprehensive search of public scientific databases, chemical libraries, and peer-reviewed literature has revealed a lack of available experimental spectroscopic data for the specific compound This compound . While the chemical structure is recognized in databases such as PubChem, detailed research findings and characterization data, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, are not present in the accessible literature.

The IUPAC name this compound refers to a benzene ring substituted with a bromomethyl group at position 1, a chlorine atom at position 2, and a bromine atom at position 4. An alternative name for this structure is 2-Chloro-4-bromobenzyl chloride.

Due to the strict requirement for scientifically accurate, detailed research findings and data tables, it is not possible to generate the requested article on the advanced characterization and spectroscopic analysis of this specific molecule. The creation of such an article would necessitate speculating on spectral data, which would be scientifically unsound.

Data is often available for isomers of this compound, such as 4-Bromo-1-chloro-2-(chloromethyl)benzene (CAS 928758-19-4), where the positions of the chloro and chloromethyl groups are swapped. However, the unique substitution pattern of each isomer results in a distinct spectroscopic fingerprint, making it inaccurate to use data from one isomer to describe another.

Therefore, the detailed sections on Proton and Carbon-13 NMR, 2D NMR techniques, FT-IR, and Raman spectroscopy for this compound cannot be completed at this time.

Advanced Characterization Techniques and Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic compounds like 4-Bromo-2-chloro-1-(chloromethyl)benzene, the absorption of UV light is primarily associated with the π-electron system of the benzene (B151609) ring. up.ac.zashimadzu.com The benzene molecule exhibits characteristic absorption bands, which are influenced by the presence of substituents on the ring. up.ac.zashimadzu.comspcmc.ac.in

The substitution of hydrogen atoms on the benzene ring with auxochromes (like -Cl, -Br) and a chromophore-modifying group (like -CH₂Cl) alters the energy levels of the molecular orbitals. This leads to shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε). Generally, halogen substituents cause a bathochromic shift (red shift) of the primary and secondary absorption bands of the benzene ring to longer wavelengths. spcmc.ac.in

Table 1: Expected UV-Vis Absorption Characteristics for this compound in a Non-polar Solvent

| Transition Type | Expected λmax Range (nm) | Notes |

|---|---|---|

| π → π* (Primary Band) | 200 - 230 | Bathochromic shift due to halogen and alkyl halide substitution. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. springernature.com It is indispensable for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. oup.comnih.gov This precision allows for the determination of the elemental formula of a compound, as the exact mass of a molecule is unique to its atomic composition. For this compound (C₇H₅BrCl₂), HRMS can distinguish its formula from other combinations of atoms that might have the same nominal mass.

The presence of bromine and chlorine atoms, with their distinct isotopic distributions (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), creates a characteristic isotopic pattern in the mass spectrum. docbrown.info HRMS can resolve these isotopic peaks and confirm the presence and number of bromine and chlorine atoms in the molecule. nih.gov

Table 2: Calculated Exact Masses of the Major Isotopologues of this compound

| Isotopologue Formula | Isotope Composition | Calculated Exact Mass (Da) |

|---|---|---|

| C₇H₅⁷⁹Br³⁵Cl₂ | Carbon-12, Hydrogen-1, Bromine-79, Chlorine-35 | 237.8822 |

| C₇H₅⁸¹Br³⁵Cl₂ | Carbon-12, Hydrogen-1, Bromine-81, Chlorine-35 | 239.8801 |

| C₇H₅⁷⁹Br³⁵Cl³⁷Cl | Carbon-12, Hydrogen-1, Bromine-79, Chlorine-35, Chlorine-37 | 239.8792 |

| C₇H₅⁸¹Br³⁵Cl³⁷Cl | Carbon-12, Hydrogen-1, Bromine-81, Chlorine-35, Chlorine-37 | 241.8771 |

| C₇H₅⁷⁹Br³⁷Cl₂ | Carbon-12, Hydrogen-1, Bromine-79, Chlorine-37 | 241.8763 |

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a fingerprint of the molecule's structure. youtube.com

For this compound, the molecular ion peak ([M]⁺) would appear as a cluster of peaks due to the isotopes of Br and Cl. The most common fragmentation pathways for halogenated benzyl (B1604629) compounds include:

Loss of a Halogen Atom: Cleavage of the C-Cl or C-Br bonds is a common fragmentation pathway. miamioh.edu The loss of a chlorine atom from the chloromethyl group to form a stable benzyl-type cation ([M-Cl]⁺) is highly probable. The loss of a chlorine or bromine atom from the aromatic ring can also occur.

Benzylic Cleavage: The most characteristic fragmentation is the loss of the chloromethyl group's chlorine atom, leading to the formation of a 4-bromo-2-chlorobenzyl cation. This cation is resonance-stabilized and would likely be a prominent peak in the spectrum.

Loss of the Chloromethyl Group: Cleavage of the bond between the ring and the chloromethyl group ([M-CH₂Cl]⁺) would result in a bromochlorobenzene cation.

Ring Fragmentation: Subsequent fragmentation of the aromatic ring can lead to smaller charged fragments. docbrown.info

The isotopic patterns of bromine (M:M+2 ratio of ~1:1) and chlorine (M:M+2 ratio of ~3:1) are critical for identifying fragments containing these atoms. docbrown.infomiamioh.eduasdlib.org For a fragment containing one bromine and one chlorine atom, a complex pattern with peaks at M, M+2, and M+4 would be observed. docbrown.info

Table 3: Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z (for ⁷⁹Br, ³⁵Cl) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 238 | [C₇H₅⁷⁹Br³⁵Cl₂]⁺ | Molecular Ion ([M]⁺) |

| 203 | [C₇H₅⁷⁹Br³⁵Cl]⁺ | Loss of Cl from the chloromethyl group ([M-Cl]⁺) |

| 189 | [C₆H₃⁷⁹Br³⁵Cl]⁺ | Loss of CH₂Cl group ([M-CH₂Cl]⁺) |

| 124 | [C₆H₃³⁵Cl]⁺ | Loss of Br and CH₂Cl |

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govbsb-muenchen.de When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomers that have identical masses. azom.comacs.org

This compound has several structural isomers, such as 1-Bromo-3-chloro-5-(chloromethyl)benzene or 2-Bromo-1-chloro-4-(chloromethyl)benzene. These isomers would produce identical mass spectra, making their differentiation by MS alone challenging. IMS, however, can separate these isomers because they will have different rotationally averaged collision cross-sections (CCS) – a value related to their three-dimensional shape. azom.com Ions with a more compact structure will travel faster through the drift tube of the IMS instrument than more elongated isomers.

Studies on halogenated compounds have shown that IMS is sensitive to the nature and position of substituents on an aromatic ring. nih.gov Therefore, IMS-MS would be a powerful tool to unambiguously identify this compound in a complex mixture containing its isomers. nih.govnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details about the packing of molecules in the crystal lattice.

While the specific crystal structure of this compound is not publicly documented, data from structurally similar compounds, such as 4-Bromo-2-chloroaniline, can illustrate the type of information obtained from such an analysis. researchgate.net In a crystallographic study, the compound would be crystallized, and the resulting single crystal would be analyzed. The analysis reveals the unit cell dimensions (the basic repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. This information is crucial for understanding intermolecular interactions, such as halogen bonding or π-stacking, which influence the physical properties of the solid. acs.org

Table 4: Illustrative Crystal Data for a Structurally Related Compound (4-Bromo-2-chloroaniline)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965 |

| b (Å) | 15.814 |

| c (Å) | 4.0232 |

| Volume (ų) | 697.7 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.965 |

Data obtained for 4-Bromo-2-chloroaniline as an illustrative example. researchgate.net

Computational Chemistry and Theoretical Investigations

Molecular Dynamics Simulations for Solvent Effects on Reactivity

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, most chemical reactions occur in a solvent. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For 4-Bromo-2-chloro-1-(chloromethyl)benzene, MD simulations could be employed to understand how solvent molecules arrange around it and how this solvent environment influences its conformational preferences and reactivity. By simulating the system at a molecular level, researchers can gain insights into reaction mechanisms and kinetics in solution.

Prediction of Reactivity Parameters and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of molecules, providing insights that complement and guide experimental studies. For this compound, these methods can identify the most probable sites for chemical attack and elucidate the energetic favorability of potential reaction pathways.

Electrostatic Potential Maps (MEP) for Identification of Reactive Sites

Molecular Electrostatic Potential (MEP) maps are a valuable computational tool for visualizing the charge distribution on a molecule and predicting its reactive behavior. The MEP is a plot of the electrostatic potential on the electron density surface of a molecule. Regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) denote areas of low electron density or electron deficiency, making them prone to nucleophilic attack.

For this compound, the MEP would be expected to show significant variations in electrostatic potential across the molecule due to the presence of electronegative halogen atoms (bromine and chlorine) and the chloromethyl group. The benzene (B151609) ring itself creates a region of negative potential above and below the plane of the ring, characteristic of aromatic systems.

Expected Features of the MEP for this compound:

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

| Halogen Atoms (Br, Cl) | Negative potential around the periphery | Potential sites for halogen bonding interactions. |

| Chloromethyl Group (CH2Cl) | Positive potential on the carbon and hydrogen atoms, negative potential on the chlorine atom. | The carbon atom is a primary site for nucleophilic attack. |

| Aromatic Ring | Negative potential above and below the π-system, with variations due to substituents. | Susceptible to electrophilic aromatic substitution, with the directing effects of the substituents playing a key role. |

Transition State Modeling and Reaction Energetics

Transition state theory is a cornerstone of computational reaction chemistry. By modeling the transition state (the highest energy point along the reaction coordinate), chemists can calculate the activation energy of a reaction, which is a critical factor in determining its rate. For this compound, transition state modeling would be particularly insightful for understanding its propensity to undergo nucleophilic substitution reactions at the benzylic carbon of the chloromethyl group.

Computational studies on similar benzyl (B1604629) halides have shown that the nature of the substituents on the aromatic ring significantly influences the stability of the transition state and, consequently, the reaction rate. Electron-withdrawing groups, such as the bromine and chlorine atoms in the target molecule, can have complex effects. They can destabilize a developing positive charge on the benzylic carbon in a dissociative (SN1-like) transition state, but they can also influence the stability of an associative (SN2-like) transition state through inductive and resonance effects.

A theoretical investigation would involve mapping the potential energy surface for the reaction of this compound with a model nucleophile. This would allow for the determination of the activation energies for competing reaction pathways, such as SN1 and SN2 mechanisms, and provide insights into the geometry of the transition states.

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While no specific QSAR studies focusing on this compound were found, the principles of QSAR can be applied to understand how structural modifications would impact its reactivity.

For a series of substituted benzyl halides, QSAR models often employ electronic parameters (such as Hammett constants), steric parameters (like Taft constants), and hydrophobic parameters (such as the partition coefficient, logP). Studies on the solvolysis of substituted benzyl chlorides, for instance, have successfully used Hammett equations to correlate reaction rates with the electronic effects of the ring substituents. nih.gov

In the case of this compound, the Hammett constants for the bromo and chloro substituents could be used to predict its reactivity relative to other substituted benzyl chlorides. The position of these substituents (ortho and para to the chloromethyl group) would be crucial in determining their electronic influence on the benzylic reaction center.

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-2-chloro-1-(chloromethyl)benzene, and how can reaction conditions be optimized?

A common approach involves halogenation and functional group interconversion. For example, bromination of 2-chloro-1-(chloromethyl)benzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can yield the target compound. Alternatively, Friedel-Crafts alkylation of 4-bromo-2-chlorobenzene with chloromethyl chloride in the presence of a Lewis acid (e.g., AlCl₃) may be employed . Optimization requires monitoring reaction progress via TLC/GC and adjusting temperature (typically 0–50°C) and stoichiometry to minimize byproducts like dihalogenated derivatives.

Q. What analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, chloromethyl group at δ ~4.5 ppm) .

- GC-MS/HPLC : Purity assessment (>97% by GC) and detection of halogenated impurities .

- Melting point analysis : Compare observed mp (e.g., 67–68°C for analogous compounds) with literature values to detect solvate formation .

For conflicting data, cross-validate using multiple methods (e.g., elemental analysis with combustion CHN data) and consult high-purity commercial standards (e.g., Kanto Reagents >97% HLC-grade) .

Q. How should researchers handle and store this compound to ensure stability?

Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent degradation via hydrolysis or light-induced radical reactions . Conduct stability tests by periodic GC analysis over 1–3 months to detect decomposition (e.g., loss of chloromethyl group). Avoid prolonged exposure to moisture by using anhydrous solvents in reactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

The chloromethyl group acts as an electrophilic site due to the electron-withdrawing effect of adjacent halogens (Br, Cl), enhancing its susceptibility to nucleophilic attack. Computational studies (DFT) can model transition states for SN2 reactions with nucleophiles like amines or thiols. Kinetic experiments (e.g., varying nucleophile concentration) may reveal a second-order dependence, supporting a bimolecular mechanism . Contrast this with steric hindrance observed in bulkier analogs (e.g., 2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene) .

Q. How can researchers design experiments to resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?

Literature discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–85%) may arise from ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos) or base (K₂CO₃ vs. CsF). Design a DOE (Design of Experiments) approach:

Q. What strategies mitigate competing side reactions during functionalization of the aromatic ring?

Competing pathways (e.g., C-Br vs. C-Cl bond activation) can be minimized by:

Q. How can computational tools predict biological activity or toxicity profiles of derivatives?

Leverage PubChem’s PISTACHIO and REAXYS databases to model ADMET properties:

- QSAR models : Correlate substituent electronegativity (e.g., Cl, Br) with cytotoxicity.

- Docking simulations : Screen derivatives against target proteins (e.g., IKK2 inhibitors) using AutoDock Vina .

Validate predictions with in-vitro assays (e.g., MTT for cell viability) .

Methodological Notes

- Synthetic Planning : Use PubChem’s Pistachio/BKMS_METABOLIC databases for retrosynthetic analysis .

- Data Validation : Cross-reference CAS registry numbers (e.g., 71916-82-0 for analogs) to confirm compound identity .

- Safety Protocols : Follow SDS guidelines for halogenated aromatics (e.g., R36/37/38; use fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.